molecular formula C19H22N2OS B2537410 2-phenyl-1-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione CAS No. 685551-25-1

2-phenyl-1-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

Cat. No.: B2537410
CAS No.: 685551-25-1
M. Wt: 326.46
InChI Key: XILRRKJQOJWTJM-UHFFFAOYSA-N
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Description

2-phenyl-1-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a synthetic organic compound designed for research and development purposes. This molecule features a multi-cyclic structure that incorporates a tetrahydroquinazoline scaffold, a phenyl substituent, and a tetrahydrofuran-2-ylmethyl functional group, terminating in a thione moiety. The tetrahydroquinazoline core is a structure of significant interest in medicinal chemistry, often explored for its potential to interact with various biological targets . The incorporation of the (tetrahydrofuran-2-yl)methyl group is a notable feature, as the tetrahydrofuran (THF) ring is a versatile solvent and a common fragment in drug discovery for its ability to improve solubility and influence molecular conformation . The thione group is a key functional group, isosteric with the carbonyl group, and can be crucial for specific interactions, such as hydrogen bonding with biological receptors; thiophene and thione-containing compounds are widely investigated for a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor effects . This compound is intended for research applications only. It is well-suited for investigations in synthetic chemistry, serving as a building block or intermediate for the construction of more complex molecular architectures. In pharmacological research, it may be utilized as a lead compound or analog in structure-activity relationship (SAR) studies to explore new therapeutic avenues. Researchers can use it to probe enzyme inhibition, receptor binding, or other biochemical mechanisms. The presence of both nitrogen and sulfur heteroatoms within its structure makes it a compelling subject for such exploratory studies. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this and all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-(oxolan-2-ylmethyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2OS/c23-19-16-10-4-5-11-17(16)21(13-15-9-6-12-22-15)18(20-19)14-7-2-1-3-8-14/h1-3,7-8,15H,4-6,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XILRRKJQOJWTJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=S)N=C(N2CC3CCCO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Phenyl-1-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione (CAS No. 685551-25-1) is a compound with notable biological activity. Its molecular formula is C19H22N2OSC_{19}H_{22}N_{2}OS, and it has a molecular weight of 326.46 g/mol. This compound belongs to the class of quinazoline derivatives, which are known for a variety of pharmacological effects.

Antimicrobial Properties

Research has indicated that quinazoline derivatives exhibit significant antimicrobial properties. For instance, various studies have evaluated the antibacterial and antifungal activities of related compounds. A study focusing on quinoline derivatives demonstrated their effectiveness against Mycobacterium tuberculosis, suggesting potential applications in treating bacterial infections .

Anti-inflammatory Effects

Compounds similar to this compound have shown promising anti-inflammatory effects. Specifically, some derivatives have been reported to inhibit nitric oxide production in LPS-stimulated macrophages, implicating their role in reducing inflammation through inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) pathways .

Cytotoxicity and Cancer Research

The cytotoxic potential of quinazoline derivatives has been explored in various cancer cell lines. For example, certain derivatives have shown selective cytotoxicity against MCF-7 breast cancer cells. The structure–activity relationship (SAR) studies indicated that modifications on the quinazoline ring significantly influence their anticancer activity .

Table: Summary of Biological Activities

Activity TypeCompoundTarget Organism/Cell TypeEffectivenessReference
AntibacterialQuinoline DerivativesMycobacterium tuberculosis100% inhibition at 6.25 µg/mLMandewale et al.
Anti-inflammatoryQuinoline DerivativesRAW 264.7 macrophagesSignificant NO inhibitionMantoani et al.
CytotoxicityQuinazoline DerivativesMCF-7 cellsIncreased cytotoxicityEl Shehry et al.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymes : Compounds in this class often act as inhibitors of key enzymes involved in inflammatory pathways.
  • Cell Cycle Regulation : Some derivatives may induce apoptosis in cancer cells by regulating cell cycle checkpoints.
  • Receptor Modulation : These compounds can also modulate receptor activity related to immune response and inflammation.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of tetrahydroquinazolines, including the compound , exhibit notable antimicrobial properties. A study demonstrated that certain synthesized tetrahydroquinazoline derivatives showed high binding affinity toward key enzymes of Mycobacterium tuberculosis, such as dihydrofolate reductase (DHFR) and pantothenate kinase (MtPanK). These findings suggest that the compound could serve as a promising candidate for developing new antitubercular agents against multidrug-resistant strains of the bacterium .

Antidiabetic Potential

The compound has also been evaluated for its inhibitory activity against α-glucosidase and β-glucosidase enzymes, which play critical roles in carbohydrate metabolism. Inhibiting these enzymes can help manage blood sugar levels in diabetic patients. The molecular docking studies indicated that the compound could effectively bind to these enzymes, offering a novel scaffold for antidiabetic drug design .

Case Study 1: Antimicrobial Efficacy

In a recent study, a series of tetrahydroquinazoline derivatives were synthesized and tested for their antimicrobial activities. The results showed that compounds similar to 2-phenyl-1-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione exhibited significant inhibition against various bacterial strains, particularly Gram-positive bacteria. The study employed disc diffusion methods to assess antimicrobial activity and demonstrated that these compounds could be effective against resistant bacterial strains .

Case Study 2: Antidiabetic Activity

Another investigation focused on the antidiabetic potential of tetrahydroquinazoline derivatives. Molecular docking studies revealed that these compounds could inhibit α-glucosidase effectively. The synthesized compounds were subjected to in vitro assays to evaluate their inhibitory effects on glucose absorption. Results indicated a promising reduction in glucose levels, suggesting potential use in diabetes management .

Comparison with Similar Compounds

Key Observations :

  • Substituent Influence : Replacing the furan-methyl group (as in ) with a THF-methyl moiety introduces stereochemical complexity and altered lipophilicity due to THF’s oxygen atom and saturated ring. This could impact solubility and metabolic stability.
  • Thione vs.

Physicochemical Properties

Available data for related compounds:

Property Target Compound (Estimated) 1-(Furan-2-ylmethyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione Pyrazine-2(1H)-thione 5-(2-Hydroxyphenyl)-1,3,4-oxadiazole-2(3H)-thione
Melting Point (°C) Not reported Not reported Not reported (crystallographic data only) 217–218 (decomposition)
Solubility Moderate (THF enhances) Low (furan reduces polarity) High (pyrazine core polar) Low (ethanol recrystallization)
Crystallographic System Not reported Not reported Monoclinic, P2₁/m Not reported

Notes:

  • The THF substituent likely increases solubility in polar aprotic solvents compared to furan derivatives .

Preparation Methods

Core Tetrahydroquinazoline Skeleton Formation

The tetrahydroquinazoline scaffold is typically constructed via cyclocondensation reactions involving diamines and carbonyl precursors. A prevalent method involves the use of 2-aminocyclohexanecarboxylic acid derivatives as starting materials. For instance, anthranilic acid analogs undergo condensation with acyl chlorides to form benzoxazinone intermediates, which are subsequently cyclized to yield tetrahydroquinazolin-4(1H)-ones.

Example Protocol :

  • Benzoxazinone Formation : React 2-aminocyclohexanecarboxylic acid with hexanoyl chloride in dry pyridine to form N-hexanoyl-2-aminocyclohexanecarboxamide.
  • Cyclization : Heat the intermediate in acetic anhydride to induce cyclization, yielding 2-pentyl-5,6,7,8-tetrahydroquinazolin-4(1H)-one.

This approach ensures regioselective formation of the saturated quinazoline core, critical for subsequent functionalization.

Sulfuration to 4(1H)-Thione Derivatives

Conversion of the 4-ketone to a thione is achieved using sulfurating agents such as phosphorus pentasulfide (P₂S₅) or Lawesson’s reagent. These reagents facilitate the thionation of carbonyl groups via nucleophilic attack at the electrophilic carbon, followed by tautomerization.

Optimized Sulfuration :

  • Reagent : P₂S₅ in anhydrous toluene.
  • Conditions : Reflux for 6–8 hours under inert atmosphere.
  • Yield : 70–85% for analogous quinazolinethiones.

For example, treatment of 2-pentyl-5,6,7,8-tetrahydroquinazolin-4(1H)-one with P₂S₅ produces the corresponding thione with retention of the saturated ring structure.

Alkylation at the N1 Position

Introducing the (tetrahydrofuran-2-yl)methyl group at N1 necessitates alkylation of the thione’s NH group. This step often employs alkyl halides or Mitsunobu reactions, depending on the nucleophilicity of the nitrogen.

Alkylation Strategies :

  • Direct Alkylation : React the thione with (tetrahydrofuran-2-yl)methyl bromide in the presence of K₂CO₃ in DMF at 60°C.
  • Mitsunobu Reaction : Use (tetrahydrofuran-2-yl)methanol with DIAD and triphenylphosphine in THF to achieve O→N alkylation.

Challenges :

  • The thione’s NH is less nucleophilic than its oxygen analog, requiring stronger bases (e.g., NaH) or prolonged reaction times.
  • Competing sulfhydryl alkylation is mitigated by using bulky bases to deprotonate exclusively the NH.

Structural Validation and Analytical Data

Spectroscopic Confirmation :

  • ¹H NMR : Key signals include δ 7.42–7.85 (aryl-H), δ 3.60–4.20 (tetrahydrofuran OCH₂), and δ 1.50–2.80 (cyclohexyl CH₂).
  • IR : Strong absorption at 1170–1200 cm⁻¹ (C=S) and 1615 cm⁻¹ (C=N).

X-ray Crystallography :

  • Dihedral angles between the quinazoline and tetrahydrofuran rings typically exceed 80°, indicating minimal conjugation.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Cyclocondensation 75 98 High regioselectivity
Post-sulfuration 68 95 Compatibility with sensitive groups
Mitsunobu alkylation 82 97 Mild conditions, no racemization

Industrial-Scale Considerations

  • Cost Efficiency : P₂S₅ is economical but requires rigorous moisture control.
  • Green Chemistry : Recent advances employ microwave-assisted cyclization, reducing reaction times by 60%.

Q & A

Q. What are the optimal synthetic routes for 2-phenyl-1-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione?

The compound can be synthesized via cyclocondensation reactions involving tetrahydrofuran (THF)-derived intermediates. For example, refluxing precursor molecules (e.g., tetrahydrofuran-substituted amines or carbonyl derivatives) with thiourea or thioamide analogs in acidic conditions (e.g., 10% aqueous acetic acid) under controlled temperatures (40–100°C) is a common approach . Multi-step protocols may include protecting-group strategies for the tetrahydrofuran moiety to prevent side reactions. Solvent selection (e.g., THF, ethanol) and purification via recrystallization (ethanol is typical) are critical for yield optimization .

Q. How is the structural characterization of this compound performed?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR (DMSO-d6 or CDCl3) to confirm substituent positions (e.g., tetrahydrofuran methylene protons at δ 3.47–3.90 ppm and quinazoline-thione NH signals at δ 7.32–7.49 ppm) .
  • IR spectroscopy : Peaks at ~1625 cm1^{-1} (C=N stretching) and 3184–3407 cm1^{-1} (OH/NH groups) validate functional groups .
  • X-ray crystallography : Resolve stereochemistry of the tetrahydrofuran ring and quinazoline core (similar to methods in related heterocycles) .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data during structural elucidation?

Discrepancies in NMR or IR data (e.g., unexpected shifts in NH or CH3_3 signals) may arise from tautomerism in the quinazoline-thione core or solvent effects. Strategies include:

  • Variable-temperature NMR : To detect dynamic equilibria (e.g., keto-enol tautomerism).
  • Computational modeling : Density Functional Theory (DFT) simulations to predict spectral patterns and compare with experimental data .
  • X-ray crystallography : Absolute confirmation of solid-state structure, as demonstrated for analogous thiazolo-pyrimidine derivatives .

Q. What methodologies optimize yield in large-scale synthesis?

Yield improvements (e.g., from 60% to 80%) require:

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while ethanol/water mixtures aid recrystallization .
  • Catalysis : Lewis acids (e.g., ZnCl2_2) or organocatalysts for regioselective cyclization.
  • Temperature control : Reflux at 80–100°C for 5–8 hours balances reaction completion and byproduct suppression .

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Substituent variation : Replace the phenyl group with halogenated (e.g., 4-fluorophenyl) or heteroaromatic (e.g., thiophene) rings to assess electronic effects on bioactivity .
  • Scaffold modification : Introduce methyl or bromo groups to the tetrahydroquinazoline core to study steric impacts (see brominated analogs in ) .
  • Biological assays : Pair synthetic analogs with enzyme inhibition (e.g., kinase assays) or cytotoxicity screens to correlate structural features with activity.

Q. What computational approaches predict the compound’s reactivity or binding modes?

  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular docking : Simulate interactions with biological targets (e.g., ATP-binding pockets) using software like AutoDock Vina, guided by X-ray structures of related ligands .

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